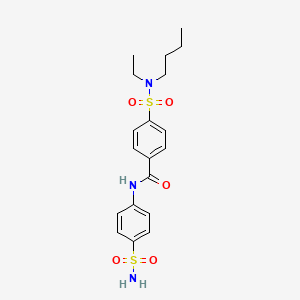

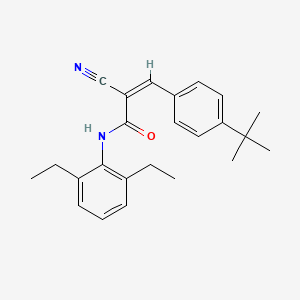

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively, making it a promising candidate for future research.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition : A study by Supuran et al. (2013) described various aromatic sulfonamides, including compounds structurally similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, as inhibitors of carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentration (IC50) against these isoenzymes, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase activity is desired (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Inhibitory Activity : Another study by Ulus et al. (2013) involved the synthesis of novel acridine sulfonamide compounds, including derivatives of 4-Amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory effects on carbonic anhydrase isoforms hCA I, II, and VII. The study found that hCA I was inhibited in the micromolar range, whereas hCA II and VII showed higher affinity for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Molecular Structure Analysis : Research by Remko et al. (2010) on similar aromatic sulfonamides focused on their crystal and molecular structure. The study provided insights into the gas-phase structure of these drugs and examined their conformational behavior in water, contributing to a better understanding of their molecular dynamics and potential interactions (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Effectiveness as CA Inhibitors : A 2018 study by Abdoli et al. highlighted the effectiveness of benzamide-4-sulfonamides, a class to which 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide belongs, as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds were found to inhibit these isoforms in the low nanomolar or subnanomolar ranges, indicating their potential as highly effective CA inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Propriétés

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHUBCMRZUARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)